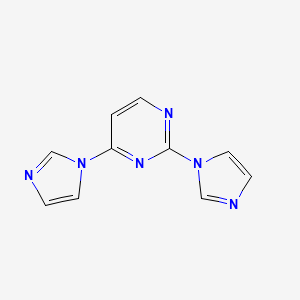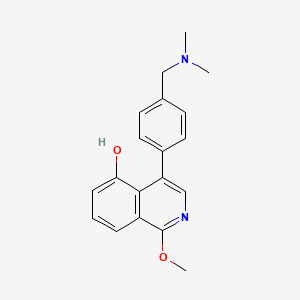![molecular formula C12H11F6NO B8696409 (3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol
描述
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is a chiral compound that features a pyrrolidine ring substituted with a phenyl group bearing two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with trifluoromethyl substituents can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the original alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Specialty Chemicals: It can be used in the production of specialty chemicals with specific properties.
作用机制
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The enantiomer of the compound.
1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The racemic mixture.
1-(3,5-Difluoromethyl)phenyl)pyrrolidin-3-OL: A similar compound with difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Trifluoromethyl Groups: These groups can significantly influence the compound’s chemical and physical properties, making it unique compared to similar compounds with different substituents.
属性
分子式 |
C12H11F6NO |
|---|---|
分子量 |
299.21 g/mol |
IUPAC 名称 |
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-2-1-10(20)6-19/h3-5,10,20H,1-2,6H2/t10-/m1/s1 |
InChI 键 |
YSXHALNHLUJRBC-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1CN(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)



![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8696370.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![(2S)-3-[(2-aminophenyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8696379.png)


![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)

